2-(2-Fluoro-5-methoxyphenyl)benzoic acid 2-(2-Fluoro-5-methoxyphenyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1261982-96-0
VCID: VC11733323
InChI: InChI=1S/C14H11FO3/c1-18-9-6-7-13(15)12(8-9)10-4-2-3-5-11(10)14(16)17/h2-8H,1H3,(H,16,17)
SMILES: COC1=CC(=C(C=C1)F)C2=CC=CC=C2C(=O)O
Molecular Formula: C14H11FO3
Molecular Weight: 246.23 g/mol

2-(2-Fluoro-5-methoxyphenyl)benzoic acid

CAS No.: 1261982-96-0

Cat. No.: VC11733323

Molecular Formula: C14H11FO3

Molecular Weight: 246.23 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Fluoro-5-methoxyphenyl)benzoic acid - 1261982-96-0

Specification

CAS No. 1261982-96-0
Molecular Formula C14H11FO3
Molecular Weight 246.23 g/mol
IUPAC Name 2-(2-fluoro-5-methoxyphenyl)benzoic acid
Standard InChI InChI=1S/C14H11FO3/c1-18-9-6-7-13(15)12(8-9)10-4-2-3-5-11(10)14(16)17/h2-8H,1H3,(H,16,17)
Standard InChI Key HUDAYPMWYDSPOK-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)F)C2=CC=CC=C2C(=O)O
Canonical SMILES COC1=CC(=C(C=C1)F)C2=CC=CC=C2C(=O)O

Introduction

Chemical and Structural Properties

Molecular Characterization

2-(2-Fluoro-5-methoxyphenyl)benzoic acid belongs to the class of substituted benzoic acids, featuring a fluorine atom at the 2-position and a methoxy group at the 5-position of the phenyl ring attached to the benzoic acid moiety. Its IUPAC name is 2-[(2-fluoro-5-methoxyphenyl)carbamoyl]benzoic acid, though it is more commonly referenced by its structural formula (C₁₄H₁₁FO₃). The compound’s molecular weight of 246.23 g/mol places it in the mid-range of small-molecule pharmaceuticals, facilitating bioavailability and synthetic scalability.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1261982-96-0
Molecular FormulaC₁₄H₁₁FO₃
Molecular Weight246.23 g/mol
Melting PointNot reported
SolubilityLikely polar aprotic solvents

The fluorine atom’s electronegativity and the methoxy group’s electron-donating effects create a polarized aromatic system, influencing reactivity and intermolecular interactions. These features are critical for its hypothesized biological activity and material properties.

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 2-(2-fluoro-5-methoxyphenyl)benzoic acid typically employs cross-coupling reactions, such as the Suzuki-Miyaura coupling, which connects aryl halides with boronic acid derivatives. For example, a boronic acid-functionalized fluorinated methoxyphenyl ring can react with a halogenated benzoic acid precursor under palladium catalysis to form the target compound. This method offers high regioselectivity and compatibility with sensitive functional groups.

Alternative Methodologies

MethodYieldConditionsSource
Suzuki-Miyaura Coupling~80%Pd catalyst, base, THF
Nitration-Hydrolysis77.8%Mixed acid, aqueous workup

Biological Activities and Mechanisms

Enzyme Modulation

Fluorinated benzoic acids are known to interfere with enzymatic processes. In one study, a VLA-4 antagonist derived from a benzoic acid scaffold suppressed eosinophil infiltration in murine asthma models, suggesting anti-inflammatory applications . The methoxy group in 2-(2-fluoro-5-methoxyphenyl)benzoic acid may similarly modulate enzyme-substrate interactions, though further validation is required.

Applications in Drug Development

Anticancer Agents

The compound’s structure aligns with pharmacophores used in tyrosine kinase inhibitors and DNA intercalators. A synthesis protocol for 2-fluoro-5-(methylsulfonyl)benzoic acid (yield: 77.8%) underscores the feasibility of derivatizing the benzoic acid core for enhanced cytotoxicity. Modifications at the methoxy or fluorine positions could optimize tumor selectivity.

Material Science Innovations

Fluorinated aromatic compounds are prized in liquid crystal displays and polymeric coatings due to their thermal stability and dielectric properties. The methoxy group’s electron-donating capacity could further enhance charge transport in organic semiconductors, positioning this compound for optoelectronic applications.

Comparative Analysis with Analogues

Structural Analogues

  • 2-Fluoro-5-(methylsulfonyl)benzoic acid : The sulfonyl group increases acidity, improving solubility for intravenous formulations.

  • 4-Fluoro-3'-(methylsulfonyl)-biphenyl-3-carboxylic acid : Biphenyl systems offer enhanced rigidity for protein binding.

Functional Trade-offs

While sulfonyl derivatives improve bioavailability, they may reduce blood-brain barrier penetration compared to methoxy-substituted variants. The choice of substituent thus depends on the intended application.

Future Research Directions

Targeted Therapeutic Studies

  • Kinase Inhibition Assays: Screen against EGFR, VEGFR, and other oncology targets.

  • Neuroinflammatory Models: Evaluate efficacy in Alzheimer’s or multiple sclerosis.

Material Performance Testing

  • Thermal Stability: Characterize degradation thresholds for high-temperature applications.

  • Optoelectronic Properties: Measure charge carrier mobility in thin-film transistors.

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